N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Overview
Description
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and a 2-hydroxyethyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Furan-2-ylmethyl Group: This can be achieved by reacting the piperazine derivative with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
Addition of the 2-Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation using ethylene oxide or a similar reagent.
Formation of the Carbothioamide Group: The final step involves the reaction of the piperazine derivative with a thiocarbamoyl chloride under basic conditions to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the hydroxyethyl group can be oxidized under appropriate conditions.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring and hydroxyethyl group.
Reduction: Amines derived from the reduction of the carbothioamide group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)piperazine-1-carbothioamide: Lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)piperazine-1-carbothioamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine: Lacks the carbothioamide group.
Uniqueness
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide is unique due to the presence of all three functional groups (furan-2-ylmethyl, hydroxyethyl, and carbothioamide) in a single molecule. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c16-8-7-14-3-5-15(6-4-14)12(18)13-10-11-2-1-9-17-11/h1-2,9,16H,3-8,10H2,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKRKEZXFXTXTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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